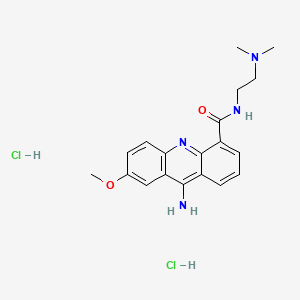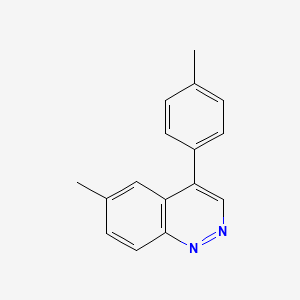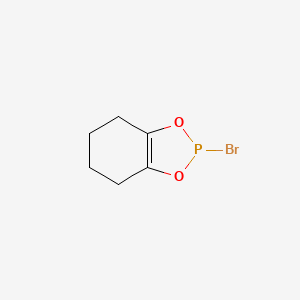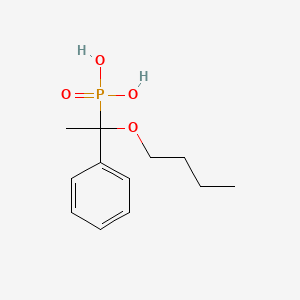
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride is a synthetic compound belonging to the class of acridine derivatives. These compounds are known for their intercalating properties with DNA, making them significant in the field of medicinal chemistry, particularly in cancer research. The compound is characterized by its ability to interact with DNA, thereby influencing various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride typically involves multiple steps:
Starting Material: The process begins with the preparation of acridine derivatives.
Amination: Introduction of the amino group at the 9th position of the acridine ring.
Carboxamide Formation: The carboxamide group is introduced at the 4th position.
Dimethylaminoethyl Substitution: The dimethylaminoethyl group is attached to the nitrogen atom.
Methoxylation: The methoxy group is introduced at the 7th position.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Aplicaciones Científicas De Investigación
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying chemical reactions.
Biology: Employed in the study of DNA interactions and as a tool in molecular biology experiments.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA molecule. This can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. The disruption of these processes can lead to cell death, making the compound a potential anti-cancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 9-amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
- 9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride is unique due to the presence of the methoxy group at the 7th position, which can influence its interaction with DNA and its overall biological activity. This structural difference can result in variations in its efficacy and specificity compared to other similar compounds.
Propiedades
Número CAS |
89459-20-1 |
|---|---|
Fórmula molecular |
C19H24Cl2N4O2 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-7-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)10-9-21-19(24)14-6-4-5-13-17(20)15-11-12(25-3)7-8-16(15)22-18(13)14;;/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
Clave InChI |
OBLBIACNYAAAEI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)OC)N=C21)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)

![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)


oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
